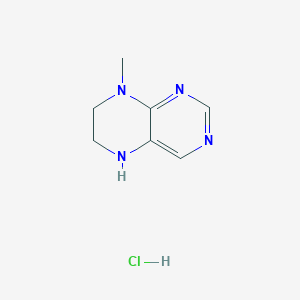

8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride

Description

Properties

IUPAC Name |

8-methyl-6,7-dihydro-5H-pteridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.ClH/c1-11-3-2-9-6-4-8-5-10-7(6)11;/h4-5,9H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPJLOOKTYFJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CN=CN=C21.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride involves several steps. One common method includes the reaction of pyrimidine with pyrazine to form the pteridine nucleus . The specific synthetic route and reaction conditions for this compound are not widely documented, but general methods for pteridine synthesis often involve nucleophilic substitution reactions at ring carbons and organometallic couplings .

Chemical Reactions Analysis

8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride is a nitrogen-containing heterocyclic compound belonging to the pteridine family. It has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. This article explores its applications in detail, supported by data tables and case studies.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. The compound's reactivity makes it valuable for developing new synthetic pathways in organic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate, hydrogen peroxide |

| Reduction | Addition of hydrogen or removal of oxygen | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replacement of one atom/group with another | Various electrophiles |

Biology

Pteridines are known to play roles in various biological processes. The compound is involved in enzyme cofactor functions and pigment synthesis. Its derivatives have been studied for their potential roles as enzyme inhibitors and modulators in metabolic pathways.

Medicine

Research indicates that pteridine derivatives exhibit promising anticancer and antimicrobial activities. For instance, studies have shown that compounds similar to this compound can inhibit key enzymes involved in the folate biosynthetic pathway, making them potential candidates for novel antimicrobial agents.

Case Study: Antimicrobial Activity

A study focused on bisubstrate analog inhibitors targeting 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), an essential enzyme in microorganisms but absent in humans. The findings suggested that these inhibitors could effectively combat bacterial infections without affecting human cells .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

8-Methyl-5H-pteridine-6,7-dione (CAS 102170-04-7)

- Structure : Differs by the presence of ketone groups at positions 6 and 7 instead of the dihydro-saturated ring.

- Key Properties :

- Higher polarity due to carbonyl groups, leading to reduced lipid solubility compared to the hydrochloride salt.

- Reactivity: Susceptible to nucleophilic attacks at the ketone groups, unlike the more stable dihydro form in the target compound.

- Applications : Likely used in studies requiring redox-active intermediates, given the presence of dione moieties .

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS 1187930-42-2)

- Structure : Features a cyclopenta-fused pyridine ring instead of pteridine. The amine group is at the 7-position.

- Key Properties :

- Molecular Formula: C₈H₁₁ClN₂; Molecular Weight: 170.64 g/mol.

- Solubility: High aqueous solubility due to the hydrochloride salt.

- Stability: Enhanced by the aromatic pyridine ring, though less conjugated than the pteridine system.

- Applications : Used in pharmaceutical research, particularly in receptor-binding studies .

Alaptide [(S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione]

- Structure : A spirocyclic compound with two ketone groups and a methyl substituent.

- Key Properties: Poor water solubility due to the non-polar spirocyclic core. Bioactivity: Acts as a permeation enhancer in transdermal drug delivery but requires nanonization for efficacy.

- Applications : Enhances skin permeation of drugs like rutin and mupirocin, though solubility limitations necessitate derivative synthesis .

Physicochemical Properties and Spectroscopic Data

Table 1: Comparative Data for Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility (Water) | Stability |

|---|---|---|---|---|---|

| 8-Methyl-6,7-dihydro-5H-pteridine;HCl | C₇H₁₀ClN₃ | ~171.63 (estimated) | Dihydro-pteridine, methyl, HCl | High | High (salt form) |

| 8-Methyl-5H-pteridine-6,7-dione | C₇H₆N₄O₂ | 194.15 | Pteridine, dione, methyl | Moderate | Moderate |

| 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl | C₈H₁₁ClN₂ | 170.64 | Cyclopenta-pyridine, amine, HCl | High | High |

| Alaptide | C₉H₁₂N₂O₂ | 180.21 | Spirocyclic, dione, methyl | Low | Moderate |

Spectroscopic Comparisons:

- 1H NMR :

- IR Spectroscopy :

- Absence of C=O stretches (~1720 cm⁻¹) in the hydrochloride salt distinguishes it from dione-containing analogs like alaptide .

Biological Activity

8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride is a member of the pteridine family, which has garnered attention for its diverse biological activities. Pteridines are known to play significant roles in various biological processes, including serving as enzyme cofactors and pigments. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₈ClN₃

- Molecular Weight : 171.61 g/mol

- Structure : The compound features a bicyclic structure with nitrogen atoms, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily linked to its role as a cofactor in enzymatic reactions. Pteridines participate in crucial metabolic pathways, particularly in the synthesis and metabolism of neurotransmitters and other biologically active molecules.

- Enzyme Cofactor : It acts as a cofactor for various enzymes involved in the biosynthesis of neurotransmitters such as dopamine and serotonin.

- Antimicrobial Activity : Studies suggest that pteridine derivatives exhibit antimicrobial properties, potentially through inhibition of bacterial enzyme systems essential for growth and replication.

Biological Activities

The compound has been studied for several key biological activities:

- Anticancer Properties : Research indicates that pteridine derivatives may possess anticancer activity by inhibiting specific cell signaling pathways and promoting apoptosis in cancer cells.

- Antimicrobial Effects : Various studies have reported that this compound exhibits significant antimicrobial activity against a range of pathogens, which could be leveraged in therapeutic applications.

- Neuroprotective Effects : The compound's role in neurotransmitter synthesis suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the effects of various pteridine derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in HeLa and A549 cell lines with IC50 values ranging from 22 to 52 μM. These findings suggest its potential as a lead compound for developing new anticancer agents.

Case Study: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results demonstrated that it exhibited notable activity against Gram-positive bacteria with MIC values as low as 10 μg/mL. This highlights its potential utility in treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.